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molecular formula C8H9N3O3 B3056697 4-[(Hydrazinecarbonyl)amino]benzoic acid CAS No. 73469-95-1

4-[(Hydrazinecarbonyl)amino]benzoic acid

Cat. No. B3056697
M. Wt: 195.18 g/mol
InChI Key: QZSULKMQGLJLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064751

Procedure details

To a solution of 27 g of p-aminobenzoic acid in 100 ml of acetonitrile was slowly added drop-wise 25 ml of phenyl chloroformate under ice-cooling, followed by stirring at room temperature for 2 hours. To the solution was further added 16 ml of pyridine at room temperature, followed by stirring for 1 hour. After completion of the reaction, the reaction solution was poured into 1 l of ice-water to precipitate while crystals. The crystals were collected by filtration, washed twice with 50 ml of water, and dried to obtain 47 g of phenyl 4-carboxycarbanilide. Subsequently, the crystals were slowly added to a solution of 62 g of hydrazine hydrate (80%) in 50 ml of water while ice-cooling, and the mixture was stirred at room temperature for 3 hours. The reaction solution was adjusted to a pH of about 1 by addition of 100 ml of concentrated hydrochloric acid under ice-cooling to precipitate white crystals. The thus formed crystals were collected by filtration, washed once with 20 ml of water and then twice with 50 ml of methanol, and dried to obtain 29 g of 4-(4-carboxyphenyl)semicarbazide (melting point: 254-257° C.).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
62 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
16 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.ClC([O:14][C:15]1C=CC=CC=1)=O.O.[NH2:22][NH2:23].Cl>C(#N)C.O.N1C=CC=CC=1>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([NH:1][C:15](=[O:14])[NH:22][NH2:23])=[CH:3][CH:4]=1)([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
Quantity
62 g
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Seven
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate while crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed twice with 50 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 47 g of phenyl 4-carboxycarbanilide
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to precipitate white crystals
FILTRATION
Type
FILTRATION
Details
The thus formed crystals were collected by filtration
WASH
Type
WASH
Details
washed once with 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 50 ml of methanol, and dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)NC(NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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